molecular formula C6H4ClNO3 B164951 2-Chloro-4-nitrophenol CAS No. 619-08-9

2-Chloro-4-nitrophenol

Cat. No. B164951
CAS RN: 619-08-9
M. Wt: 173.55 g/mol
InChI Key: BOFRXDMCQRTGII-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenol is frequently used as building blocks for dyes, plastics, and explosives . It acts as a catalytic agent, petrochemical additive, and is used in organic synthesis . It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .


Synthesis Analysis

The specific activity was expressed in enzyme activity units per milligram of protein . The reaction products generated from 2-Chloro-4-nitrophenol after incubations with HnpAB were acetylated, dried over sodium sulfate, and analyzed by gas chromatography-mass spectrometry (GC-MS) .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrophenol is represented by the linear formula: ClC6H3(NO2)OH . It has a CAS Number of 619-08-9, a molecular weight of 173.55, and an EC Number of 210-578-8 .


Chemical Reactions Analysis

2-Chloro-4-nitrophenol can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . This reaction will need reagents K2CO3 and xylene .


Physical And Chemical Properties Analysis

2-Chloro-4-nitrophenol is a white to beige crystalline powder or crystals . It has a melting point of 105-106 °C (lit.) .

Scientific Research Applications

Application

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. Its environmental fate is of great concern . The Gram-negative bacterium Cupriavidus sp. CNP-8 has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway .

Method

The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Results

The Km of HnpAB was found to be 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate .

Water Treatment

Application

HOCl and UV activated HOCl (UV/HOCl) have been applied for water disinfection and abatement of organic contaminants . This study investigated the elimination of 4-nitrophenol and the generation of chlorinated byproducts in HOCl and UV/HOCl treatment processes .

Method

61.4% of 4-nitrophenol was removed by UV/HOCl in 5 min with HOCl dose of 60 μM . Radical quenching test showed that HO • and Cl • played important roles in UV/HOCl process . 2-Chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol were generated consecutively in HOCl process .

Results

The formation of 2-Chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol was less in the UV/HOCl process . Trichloronitromethane (TCNM) was only found in the UV/HOCl process, and its production increased with increasing HOCl dosage .

Organic Synthesis

Application

2-Chloro-4-nitrophenol is frequently used as building blocks for dyes, plastics, explosives . It acts as a catalytic agent, petrochemical additive and used in organic synthesis .

Method

It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . This reaction will need reagents K2CO3 and xylene .

Results

The result of the reaction is the production of 2-chloro-4-nitro-anisole .

Pesticides and Pharmaceuticals Synthesis

Application

Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), 2-chloro-5-nitrophenol (2C5NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol (2,6-DCNP) have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .

Method

The major sources of CNPs in the environment are prevailingly coming from artificial manufacturing and use, or the degradation of their derivatives . 2-chloro-4-nitrophenol (2C4NP) is considered as the commonest isomeride of CNPs that is used for the production of herbicides , molluscicides as an intermediate material.

Results

The result of this application is the production of various pesticides, dyes, and pharmaceuticals .

Microbial Electrolysis Cell

Application

Microbial electrolysis cell (MEC) has been constructed to study the degradation characters of 2-chloro-4-nitrophenol (2C4NP) in waste water .

Method

The effects of applied voltage, initial concentration of substrate and co-matrix species on the reduction and degradation of 2C4NP were studied . Qualitative and quantitative analysis of 2C4NP residues and degradation intermediate by using UV-Vis, HPLC, HPLC/MS/MS, IC and other analytical testing techniques .

Results

2C4NP undergoes reduction, dechlorination, denitrification and assimilation in the cathode compartment to form 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, 2-chloro-4-hydroxyphenol, nitrophenol, hydroquinone, 4-hydroxyhexadienoic acid semialdehyde, valeric acid, oxalic acid and many other intermediate products .

Building Blocks for Dyes, Plastics, Explosives

Application

2-Chloro-4-nitrophenol is frequently used as building blocks for dyes, plastics, explosives . It acts as a catalytic agent, petrochemical additive and used in organic synthesis .

Method

It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . This reaction will need reagents K2CO3 and xylene .

Results

The result of the reaction is the production of 2-chloro-4-nitro-anisole .

Synthesis of Paracetamol

Application

4-nitrophenol, a derivative of 2-chloro-4-nitrophenol, is used as an intermediate in the synthesis of paracetamol (also known as acetaminophen), a common over-the-counter pain reliever and fever reducer .

Method

The synthesis of paracetamol typically involves a reaction between 4-nitrophenol and acetic anhydride .

Results

The result of this application is the production of paracetamol .

Synthesis of Insecticides and Fungicides

Application

As a representative among the chlorinated nitroaromatics, chloronitrophenols (CNPs) are extensively utilized in the fields of synthetic insecticides, fungicides .

Method

2-chloro-4-nitrophenol (2C4NP) is considered as the commonest isomeride of CNPs that is used for the production of herbicides .

Results

The result of this application is the production of various insecticides and fungicides .

Synthesis of Drugs and Dyes

Application

Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), 2-chloro-5-nitrophenol (2C5NP), 4-chloro-2-nitrophenol (4C2NP), and 2,6-dichloro-4-nitrophenol (2,6-DCNP) have been widely used as intermediates in the chemical syntheses of various drugs and dyes .

Method

The major sources of CNPs in the environment are prevailingly coming from artificial manufacturing and use, or the degradation of their derivatives .

Results

The result of this application is the production of various drugs and dyes .

Safety And Hazards

2-Chloro-4-nitrophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

The degradation of 2-Chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium has been studied . This research increases our knowledge of the catabolic diversity for microbial 2-Chloro-4-nitrophenol degradation at the molecular and biochemical level .

properties

IUPAC Name

2-chloro-4-nitrophenol
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InChI

InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BOFRXDMCQRTGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

38731-70-3 (hydrochloride salt)
Record name Nitrofungin
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DSSTOX Substance ID

DTXSID0060694
Record name Phenol, 2-chloro-4-nitro-
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Molecular Weight

173.55 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 2-Chloro-4-nitrophenol
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Vapor Pressure

0.000296 [mmHg]
Record name 2-Chloro-4-nitrophenol
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Product Name

2-Chloro-4-nitrophenol

CAS RN

619-08-9
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Record name 2-CHLORO-4-NITROPHENOL
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Synthesis routes and methods I

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (350 mg), 2-chloro-4-nitrophenol (240 mg), N,N-diisopropylethylamine (484 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 48a was yielded (130 mg, yield: 24%).
Quantity
484 μL
Type
reactant
Reaction Step One
Name
compound 48a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-nitrophenol (69.55 g, 0.5 mole) was dissolved in 10 N HCl (200 ml) in a 1000 ml flask with heating and then cooled down. To the mixture was added 600 ml potassium chlorate (61.25 g, 0.5 mole) solution, gradually with stirring. Stirring was continued for 1 hour after completion of addition and mixture was left overnight at room temperature. After filtration with vacuuming, the filtrate was washed with distilled water and recrystallized with dilute acetic acid solution to yield pale yellow acicular crystal, 2-chloro4-nitro-phenol (80.2 g, m.p. 110–111° C., yield rate 91%).
Quantity
69.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-nitrophenol
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2-Chloro-4-nitrophenol
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2-Chloro-4-nitrophenol
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Citations

For This Compound
1,560
Citations
A Ghosh, M Khurana, A Chauhan… - … science & technology, 2010 - ACS Publications
… In the case of 2-chloro-4-nitrophenol, colorimetric analysis indicated that nitrite … of 2-chloro-4-nitrophenol degradation. This is the first report of degradation on 2-chloro-4-nitrophenol by …
Number of citations: 120 pubs.acs.org
H Wu, X Liu, H Xu, X Yang, J Ye - Catalysis Science & Technology, 2021 - pubs.rsc.org
… system (Fe-BOC) to build Fenton-like catalysts, which converted the H 2 O 2 generated in the photoreaction to produce more OH for the photodegradation of 2-chloro-4-nitrophenol. …
Number of citations: 9 pubs.rsc.org
J Min, JJ Zhang, NY Zhou - Applied and Environmental …, 2016 - Am Soc Microbiol
Rhodococcus imtechensis RKJ300 (DSM 45091) grows on 2-chloro-4-nitrophenol (2C4NP) and para-nitrophenol (PNP) as the sole carbon and nitrogen sources. In this study, by …
Number of citations: 47 journals.asm.org
PK Arora, RK Jain - Current microbiology, 2011 - Springer
… In the present communication, we have selected 2-chloro-4-nitrophenol (2C4NP) as a model compound for study of the microbial degradation of CNAs. 2C4NP is active integrants of the …
Number of citations: 34 link.springer.com
J Min, JJ Zhang, NY Zhou - Applied and environmental …, 2014 - Am Soc Microbiol
Burkholderia sp. strain SJ98 (DSM 23195) utilizes 2-chloro-4-nitrophenol (2C4NP) or para-nitrophenol (PNP) as a sole source of carbon and energy. Here, by genetic and biochemical …
Number of citations: 50 journals.asm.org
J Min, L Xu, S Fang, W Chen, X Hu - Applied microbiology and …, 2019 - Springer
… 2-Chloro-4-nitrophenol (2C4NP) is the most common chlorinated nitrophenol pollutant, and its environmental fate is of great concern. Cupriavidus sp. CNP-8, a Gram-negative …
Number of citations: 10 link.springer.com
PK Arora, RK Jain - PloS one, 2012 - journals.plos.org
… A 2-Chloro-4-nitrophenol (2C4NP) degrading bacterial strain designated as RKJ 800 was … RKJ 800 degraded 2-chloro-4-nitrophenol via hydroquinone pathway. The pathway identified …
Number of citations: 58 journals.plos.org
J Pandey, HJ Heipieper, A Chauhan, PK Arora… - Applied microbiology …, 2011 - Springer
… Results obtained during this study revealed that strain SJ98 can degrade 2-chloro-4-nitrophenol (2C4NP) and utilize it as sole source of carbon, nitrogen, and energy under aerobic …
Number of citations: 47 link.springer.com
J Min, J Wang, W Chen, X Hu - AMB Express, 2018 - Springer
… strain CNP-8 isolated from a pesticide-contaminated soil was able to utilize 2-chloro-4-nitrophenol (2C4NP) as a sole source of carbon, nitrogen and energy, together with the release of …
Number of citations: 24 link.springer.com
A Verma, D Dixit, A Toor… - Environmental Progress & …, 2015 - Wiley Online Library
… 2-Chloro 4-Nitrophenol (2Cl4NP), chosen as the model compound in this study, is a complex and toxic compound and is constituent intermediate in both the pharmaceutical and …
Number of citations: 22 aiche.onlinelibrary.wiley.com

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